1-Methyl-4-(pentafluoroethyl)benzene

Description

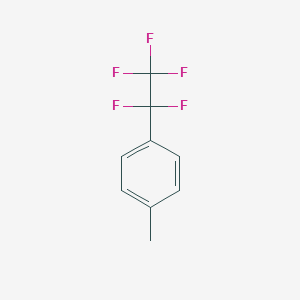

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5/c1-6-2-4-7(5-3-6)8(10,11)9(12,13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYDVGCKILRJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556048 | |

| Record name | 1-Methyl-4-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117081-46-6 | |

| Record name | 1-Methyl-4-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 4 Pentafluoroethyl Benzene and Analogues

Strategies for Introducing Pentafluoroethyl Moieties onto Aromatic Rings

The construction of carbon-pentafluoroethyl (C-C2F5) bonds on an aromatic nucleus presents distinct challenges due to the high electronegativity of fluorine and the specific reactivity of pentafluoroethylating agents. Various methodologies have been developed to overcome these hurdles, primarily revolving around transition metal-mediated reactions and direct fluorination approaches.

Cu-Mediated Perfluoroalkylation Approaches

Copper-mediated reactions are a cornerstone for the introduction of perfluoroalkyl groups, including pentafluoroethyl, onto aromatic rings. These methods often involve the reaction of an aryl halide or an organometallic reagent with a copper-pentafluoroethyl species.

A significant advancement in this area is the use of (trifluoromethyl)trimethylsilane (TMSCF3) as a precursor to generate a copper-pentafluoroethyl reagent (CuCF2CF3). sioc.ac.cnnih.gov This in-situ generated species can then be used in the pentafluoroethylation of various nucleophilic substrates. sioc.ac.cn For instance, the copper-mediated oxidative pentafluoroethylation of (hetero)arylboronates has been successfully demonstrated under aerobic conditions, employing 1,10-phenanthroline as a ligand. sioc.ac.cnnih.gov This approach is applicable to a broad range of substrates, offering a versatile route to pentafluoroethyl-containing aromatic compounds. sioc.ac.cn

The mechanism of these reactions is complex and has been the subject of computational studies. Density Functional Theory (DFT) calculations have been used to model the Gibbs energy profile of Cu-mediated pentafluoroethylation of substrates like benzoic acid chlorides, helping to predict reaction outcomes and optimize conditions. rsc.org These studies indicate that the choice of ligands and the electronic nature of the aromatic substrate are critical factors in the efficiency of the transformation. rsc.orgresearchgate.net

Commonly used pentafluoroethyl sources in these copper-mediated processes include nucleophilic equivalents like Zn(CF2CF3)2 and TMSCF2CF3, as well as electrophilic reagents such as pentafluoroethyl hypervalent iodine compounds. sioc.ac.cn

Palladium-Catalyzed Coupling Reactions in Fluoroaromatic Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been adapted for the synthesis of fluoroaromatic compounds. While direct palladium-catalyzed pentafluoroethylation is less common than trifluoromethylation, the principles and catalyst systems are often analogous. nih.gov

These reactions typically involve the coupling of an aryl halide or pseudohalide with a fluoroalkylating agent. nih.govnih.gov The development of specialized ligands, such as biaryl phosphines (e.g., BrettPhos), has been crucial in enabling the efficient trifluoromethylation of even challenging substrates like aryl chlorides under mild conditions. nih.gov These advancements provide a framework for developing similar catalytic systems for the more complex pentafluoroethyl group.

Palladium catalysis is also instrumental in the synthesis of precursors for fluoroaromatic compounds. For example, palladium-catalyzed carbonylation and esterification of aryl halides and fluorosulfates using aryl formates as a CO source demonstrate the versatility of this approach in functionalizing aromatic rings that could later be subjected to fluoroalkylation. mdpi.comrsc.org The functional group tolerance of these methods is a significant advantage, allowing for the late-stage modification of complex molecules. nih.govmdpi.com

The general catalytic cycle for these cross-coupling reactions is understood to proceed through a classical Pd(0)-Pd(II) pathway, involving oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Direct Fluorination Techniques in Fluorocarbon Synthesis

Direct fluorination involves the introduction of fluorine atoms onto a molecule, which can be a step in the synthesis of a pentafluoroethyl group or the aromatic substrate itself. Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalized substrates. rwth-aachen.de However, selective C-H fluorination is challenging due to the high reactivity of fluorinating agents and the high barrier to C-F bond formation. rwth-aachen.de

Electrophilic fluorination is a common method, but it can be difficult with electron-deficient aromatic systems. rwth-aachen.descripps.edu Conversely, nucleophilic aromatic substitution with a fluoride source is often thermodynamically unfavorable. rwth-aachen.de Recent developments have focused on novel strategies, such as concerted nucleophilic aromatic substitution, to achieve C-H fluorination of electron-deficient heterocycles like quinolines. rwth-aachen.de

Electrochemical fluorination represents another direct method for creating C-F bonds. scripps.edu While elemental fluorine (F2) is a potent fluorinating agent, its high reactivity necessitates careful handling and specialized equipment. scripps.edu Consequently, a variety of electrophilic N-fluoro reagents (e.g., Selectfluor) have been developed to provide a safer and more selective alternative for introducing fluorine into organic molecules. scripps.edu

Regioselective Synthesis of Substituted Pentafluoroethylbenzenes

Achieving control over the position of substitution on the benzene (B151609) ring is critical for the synthesis of specific isomers of pentafluoroethylbenzenes and their derivatives. The directing effects of substituents already present on the aromatic ring play a crucial role in determining the outcome of the reaction.

Control over Ortho-, Meta-, and Para-Substitution Patterns

The regioselectivity of pentafluoroethylation is governed by the electronic and steric properties of the substituents on the aromatic ring. In electrophilic aromatic substitution reactions, activating groups (electron-donating groups) such as methyl (-CH3) and methoxy (-OCH3) direct incoming electrophiles to the ortho and para positions. youtube.com Deactivating groups (electron-withdrawing groups) like nitro (-NO2) and cyano (-CN) typically direct incoming groups to the meta position. youtube.com

For instance, in the synthesis of 1-Methyl-4-(pentafluoroethyl)benzene, the methyl group is an ortho, para-director. Introducing the pentafluoroethyl group at the para position is often favored due to reduced steric hindrance compared to the ortho positions.

In transition metal-catalyzed cross-coupling reactions, the initial position of the leaving group (e.g., halide) on the aromatic ring dictates the position of the new substituent. Therefore, the synthesis of a specific isomer like this compound would start with a para-substituted toluene (B28343) derivative, such as 4-iodotoluene or 4-bromotoluene.

Synthesis of 1-Pentafluoroethyl-2-methyl-4-nitro-benzene and Related Precursors

The synthesis of specifically substituted analogues like 1-Pentafluoroethyl-2-methyl-4-nitro-benzene requires multi-step synthetic sequences where regiochemistry is controlled at each step.

A documented synthesis of 1-Pentafluoroethyl-2-methyl-4-nitro-benzene involves the reaction of 1-iodo-2-methyl-4-nitro-benzene with pentafluoroethyl iodide (C2F5I) in the presence of powdered copper. prepchem.com This reaction proceeds via a copper-mediated coupling mechanism where the iodine atom is replaced by the pentafluoroethyl group. prepchem.com

The precursor, 1-iodo-2-methyl-4-nitro-benzene, can be prepared from commercially available starting materials like 2-methyl-4-nitroaniline through diazotization followed by a Sandmeyer-type reaction with potassium iodide. The starting material itself, 2-methyl-4-nitrophenol, can be synthesized from benzene through a series of steps including Friedel-Crafts alkylation to form toluene, followed by nitration and subsequent functional group manipulations. stackexchange.com Related precursors such as 1-chloro-2-methyl-4-nitrobenzene are also important building blocks in organic synthesis. mdpi.com

Below is a data table summarizing the synthesis of 1-Pentafluoroethyl-2-methyl-4-nitro-benzene.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Reference |

| 1-Iodo-2-methyl-4-nitro-benzene | Pentafluoroethyl iodide | Powdered Copper | N,N-Dimethylformamide (DMF) | 1-Pentafluoroethyl-2-methyl-4-nitro-benzene | prepchem.com |

This synthetic approach highlights the importance of preparing correctly substituted precursors to achieve the desired final product with a specific substitution pattern.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The synthesis of this compound, and analogous pentafluoroethylated arenes, is highly dependent on the careful optimization of reaction conditions to achieve maximal yields and selectivity. Research into copper-mediated and copper-catalyzed pentafluoroethylation reactions has identified several key parameters that significantly influence the outcome of the synthesis. These parameters include the choice of catalyst, ligands, solvents, temperature, and the nature of the pentafluoroethyl source.

Detailed studies have been conducted to elucidate the optimal conditions for the pentafluoroethylation of aryl halides and related compounds. One of the common starting materials for the synthesis of this compound is 4-iodotoluene. The optimization of the reaction often involves a systematic variation of the reaction components to identify the combination that provides the highest yield of the desired product while minimizing the formation of byproducts.

Key findings from optimization studies indicate that the choice of ligand is critical for the efficiency of copper-catalyzed pentafluoroethylation reactions. While some "ligandless" systems have been developed, the addition of an ancillary ligand is often vital for catalytic turnover at moderate temperatures. For instance, in the copper-catalyzed perfluoroalkylation of aryl iodides, the inclusion of 1,10-phenanthroline (phen) has been shown to be crucial.

Temperature is another critical parameter that requires careful control. Copper-mediated perfluoroalkylation reactions of aryl halides typically require elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to the decomposition of the reagents and the formation of unwanted side products. Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the reactants and intermediates.

The following interactive data table summarizes the results of a hypothetical optimization study for the copper-catalyzed pentafluoroethylation of 4-iodotoluene, based on findings from related research. This table illustrates how systematic variations in the ligand, solvent, and temperature can impact the yield of this compound.

| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | None | DMF | 80 | 25 |

| 2 | 1,10-Phenanthroline | DMF | 80 | 65 |

| 3 | 1,10-Phenanthroline | NMP | 80 | 58 |

| 4 | 1,10-Phenanthroline | DMF/Pyridine (1:1) | 80 | 78 |

| 5 | 1,10-Phenanthroline | DMF/Pyridine (1:1) | 60 | 55 |

| 6 | 1,10-Phenanthroline | DMF/Pyridine (1:1) | 100 | 72 (decomposition observed) |

| 7 | 2,2'-Bipyridine | DMF/Pyridine (1:1) | 80 | 70 |

The data presented in the table highlights that the combination of 1,10-phenanthroline as the ligand and a 1:1 mixture of DMF and pyridine as the solvent at a temperature of 80°C provides the optimal conditions for the synthesis of this compound from 4-iodotoluene in this hypothetical study. These findings are consistent with broader research on copper-catalyzed perfluoroalkylation reactions, which emphasize the synergistic effect of the appropriate ligand and solvent system in achieving high yields and selectivity. sioc.ac.cn

Reactivity and Reaction Mechanisms of 1 Methyl 4 Pentafluoroethyl Benzene

Electrophilic Aromatic Substitution Reactions on 1-Methyl-4-(pentafluoroethyl)benzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich π system of the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commsu.edu The rate and regioselectivity of this reaction on a substituted benzene are dictated by the nature of the substituents already present. wikipedia.orglibretexts.org

Methyl Group (-CH₃): The methyl group is classified as an activating group. masterorganicchemistry.comlibretexts.org It donates electron density to the benzene ring primarily through an inductive effect and hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orgyoutube.com As an activating group, the methyl group directs incoming electrophiles to the ortho and para positions (carbons 2, 6, and 4). masterorganicchemistry.comlibretexts.org This is because the carbocation intermediate (the arenium ion or sigma complex) formed during the attack at these positions is more stabilized by the electron-donating methyl group. libretexts.orgyoutube.com

Pentafluoroethyl Group (-C₂F₅): The pentafluoroethyl group, much like the trifluoromethyl (-CF₃) group, is a powerful deactivating group. wikipedia.orgmasterorganicchemistry.com The high electronegativity of the five fluorine atoms creates a strong electron-withdrawing inductive effect (-I). wikipedia.org This effect pulls electron density away from the benzene ring, making it less nucleophilic and significantly slower to react with electrophiles compared to benzene. masterorganicchemistry.comyoutube.com Strong deactivating groups of this nature are meta-directors. wikipedia.orgyoutube.comlibretexts.org They direct incoming electrophiles to the meta positions (carbons 3 and 5) relative to themselves. This is not because the meta position is activated, but because the ortho and para positions are even more strongly deactivated. wikipedia.org

| Substituent Group | Electronic Effect | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| Methyl (-CH₃) | Electron-donating (+I, Hyperconjugation) | Activating | Ortho, Para |

| Pentafluoroethyl (-C₂F₅) | Electron-withdrawing (-I) | Strongly Deactivating | Meta |

In this compound, the positions ortho to the methyl group (C2 and C6) are also the positions meta to the pentafluoroethyl group. The powerful activating effect of the methyl group strongly favors substitution at these positions. The para position relative to the methyl group is already occupied by the pentafluoroethyl group. Therefore, electrophilic substitution reactions are expected to occur almost exclusively at the C2 and C6 positions.

For a typical electrophilic aromatic substitution reaction, such as nitration or halogenation, the major product would be the 2-substituted isomer.

General Reaction Scheme: Reaction of this compound with an electrophile (E⁺)

The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate. The attack at the C2 position (ortho to -CH₃ and meta to -C₂F₅) results in a more stable intermediate compared to an attack at the C3 position (meta to -CH₃ and ortho to -C₂F₅). This is because the positive charge in the intermediate can be located on the carbon bearing the methyl group, which helps to stabilize the charge. libretexts.orgyoutube.com

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-Methyl-2-nitro-4-(pentafluoroethyl)benzene |

| Bromination | Br₂/FeBr₃ | 2-Bromo-1-methyl-4-(pentafluoroethyl)benzene |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(2-Methyl-5-(pentafluoroethyl)phenyl)ethan-1-one |

Nucleophilic Aromatic Substitution with Fluoroaromatic Systems

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, SₙAr reactions are facilitated by the presence of strong electron-withdrawing groups on the ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org The presence of the pentafluoroethyl group makes the aromatic ring of this compound electron-deficient and thus a potential substrate for this type of reaction, provided a suitable leaving group is also present on the ring.

The SₙAr reaction typically proceeds through a two-step addition-elimination mechanism. msu.edulibretexts.org

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. youtube.comyoutube.com This is generally the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.comyoutube.comstackexchange.com The attack results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Elimination of the Leaving Group: In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. stackexchange.comyoutube.com

For this mechanism to be effective, the negative charge of the Meisenheimer complex must be stabilized. This stabilization is provided by electron-withdrawing groups, such as the pentafluoroethyl group, particularly when they are positioned ortho or para to the leaving group. libretexts.orglibretexts.org

The fluorine atoms within the pentafluoroethyl group play a critical role in facilitating nucleophilic aromatic substitution. Their high electronegativity exerts a powerful inductive electron-withdrawing effect (-I). stackexchange.comwyzant.com This effect is crucial for stabilizing the negatively charged Meisenheimer complex formed during the reaction.

Radical Reactions Involving Pentafluoroethyl-Aryl Systems

Polyfluoroaromatic compounds can participate in reactions involving free radicals. fluorine1.rursc.org The attack of a radical species on the aromatic ring is a primary pathway in these reactions. fluorine1.ru For a system like this compound, radical reactions could involve the addition of a radical to the aromatic ring or reactions involving the benzylic protons of the methyl group.

The addition of a radical to the polyfluoroaromatic ring leads to the formation of a polyfluorinated cyclohexadienyl radical, which can be considered a radical σ-complex. fluorine1.ru The fate of this intermediate can vary. It may undergo dimerization, or it could potentially lose a fluorine atom (defluorination) or a hydrogen atom to yield a substitution product. fluorine1.ru The high strength of the C-F bond often makes defluorination less favorable.

Studies on the reactions of pentafluoroethyl radicals (C₂F₅•) with other molecules have been conducted, often using sources like perfluoroethyl iodide to generate the radicals. rsc.org In the context of a pentafluoroethyl-aryl system, radical abstraction of a hydrogen atom from the methyl group is also a plausible reaction pathway, leading to a stabilized benzylic radical. This benzylic radical could then undergo further reactions, such as dimerization or reaction with other radical species. The unique electronic properties conferred by the pentafluoroethyl group can influence the stability and subsequent reaction pathways of any radical intermediates formed. rsc.org

Oxidation and Reduction Pathways for this compound

The reactivity of this compound in oxidation and reduction reactions is dictated by the interplay of the electron-donating methyl group and the strongly electron-withdrawing pentafluoroethyl group. These substituents influence the electron density of the aromatic ring and the stability of potential reaction intermediates.

Oxidation Pathways:

The oxidation of this compound can proceed at either the methyl group or the aromatic ring. The benzylic protons of the methyl group are activated towards free radical attack. libretexts.org However, the strong electron-withdrawing nature of the pentafluoroethyl group deactivates the aromatic ring, making it less susceptible to oxidation. studymind.co.ukvedantu.comlumenlearning.com

Oxidation of the methyl group is the more likely pathway. Under typical oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl group can be oxidized to a carboxylic acid. This is a common reaction for alkylbenzenes. libretexts.org The reaction would proceed through a series of intermediates, including a benzyl (B1604629) alcohol and a benzaldehyde, before yielding 4-(pentafluoroethyl)benzoic acid.

Direct oxidation of the aromatic ring is generally difficult due to its reduced electron density. studymind.co.ukvedantu.comlumenlearning.com Such a reaction would require harsh conditions and would likely result in the degradation of the molecule.

Reduction Pathways:

The reduction of this compound can involve either the aromatic ring or the pentafluoroethyl group. The electron-deficient nature of the aromatic ring, due to the pentafluoroethyl substituent, makes it more susceptible to nucleophilic attack and certain types of reduction.

Catalytic hydrogenation of the aromatic ring is a plausible reduction pathway. Using catalysts such as rhodium on carbon (Rh/C), the benzene ring can be reduced to a cyclohexane (B81311) ring. organic-chemistry.org This would result in the formation of 1-methyl-4-(pentafluoroethyl)cyclohexane.

Reduction of the pentafluoroethyl group is challenging due to the high strength of the carbon-fluorine bonds. researchgate.net While some methods exist for the reduction of perfluoroalkyl compounds, they often require strong reducing agents or specific catalytic systems. researchgate.net Partial or complete hydrodefluorination of the pentafluoroethyl group would be a complex process.

| Reaction Type | Potential Reagents | Expected Major Product | Notes |

| Oxidation | KMnO₄, H₂CrO₄ | 4-(pentafluoroethyl)benzoic acid | Oxidation of the methyl group is favored over the deactivated aromatic ring. |

| Reduction | H₂, Rh/C | 1-methyl-4-(pentafluoroethyl)cyclohexane | Catalytic hydrogenation reduces the aromatic ring. |

| Reduction | Strong reducing agents | Complex mixture of hydrodefluorinated products | Reduction of the C-F bonds is difficult to achieve selectively. |

Comparative Reactivity Studies with Related Fluorinated Benzenes

The pentafluoroethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the benzene ring, making it less reactive towards electrophiles than benzene itself. studymind.co.ukvedantu.comlumenlearning.com The methyl group, on the other hand, is an electron-donating group and activates the ring. However, the deactivating effect of the C₂F₅ group is expected to be significantly stronger than the activating effect of the CH₃ group.

In comparison to fluorobenzene (B45895), this compound is expected to be significantly less reactive towards electrophilic aromatic substitution. While the fluorine atom in fluorobenzene is electron-withdrawing via the inductive effect, it can also donate electron density to the ring through resonance. researchgate.net This partial donation mitigates the deactivating effect. The pentafluoroethyl group, however, lacks this resonance donation capability and exerts a powerful deactivating inductive effect.

Compared to toluene (B28343) (methylbenzene), this compound is substantially less reactive. The methyl group in toluene activates the ring, making it more susceptible to electrophilic attack. The presence of the strongly deactivating pentafluoroethyl group in this compound overrides the activating effect of the methyl group.

The reactivity of hexafluorobenzene (B1203771) provides another point of comparison. In hexafluorobenzene, the six fluorine atoms strongly deactivate the ring, making it very unreactive towards electrophiles. While this compound is also deactivated, the presence of the activating methyl group makes it likely more reactive than hexafluorobenzene, albeit still significantly less reactive than benzene.

| Compound | Substituent(s) | Electronic Effect of Substituent(s) | Expected Relative Reactivity towards Electrophilic Aromatic Substitution (vs. Benzene) |

| Benzene | -H | - | 1 |

| Toluene | -CH₃ | Activating (electron-donating) | > 1 |

| Fluorobenzene | -F | Deactivating (inductive withdrawal) > Activating (resonance donation) | < 1 |

| This compound | -CH₃, -C₂F₅ | Activating (-CH₃), Strongly Deactivating (-C₂F₅) | << 1 |

| Hexafluorobenzene | -F (x6) | Strongly Deactivating | <<< 1 |

Spectroscopic Characterization and Structural Elucidation of 1 Methyl 4 Pentafluoroethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework and the direct observation of fluorine atoms within a molecule. For 1-Methyl-4-(pentafluoroethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the para-substituted benzene (B151609) ring. Two main regions of interest are the aromatic region and the aliphatic region.

The methyl group protons (-CH₃) attached to the benzene ring are anticipated to appear as a singlet in the aliphatic region, typically around δ 2.3-2.5 ppm . This singlet is due to the absence of adjacent protons, leading to no spin-spin coupling.

The aromatic protons will appear further downfield due to the deshielding effect of the benzene ring current. Given the para-substitution pattern, the four aromatic protons are chemically non-equivalent but will appear as two sets of doublets, characteristic of an AA'BB' system. The protons ortho to the methyl group (H-2 and H-6) are expected to resonate at a slightly different chemical shift than the protons ortho to the pentafluoroethyl group (H-3 and H-5). A typical range for these protons would be δ 7.1-7.5 ppm . The coupling between these adjacent aromatic protons (³JHH) would result in a doublet for each signal, with a coupling constant of approximately 8 Hz .

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ | ~2.4 | Singlet | N/A |

| Ar-H (ortho to -CH₃) | ~7.2 | Doublet | ~8 |

| Ar-H (ortho to -CF₂CF₃) | ~7.4 | Doublet | ~8 |

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the symmetry of the para-substituted ring, four distinct signals are expected for the aromatic carbons, in addition to the signals for the methyl and the two carbons of the pentafluoroethyl group.

The methyl carbon (-CH₃) is expected to appear at the most upfield position, typically around δ 20-22 ppm . The carbons of the pentafluoroethyl group will be significantly affected by the attached fluorine atoms. The -CF₂- carbon will exhibit a triplet due to coupling with the two fluorine atoms, and the -CF₃ carbon will show a quartet due to coupling with the three fluorine atoms. Their chemical shifts will be significantly downfield.

The aromatic carbons will have distinct chemical shifts. The carbon attached to the methyl group (C-1) and the carbon attached to the pentafluoroethyl group (C-4) are quaternary and will have different chemical shifts. The protonated aromatic carbons (C-2, C-6 and C-3, C-5) will also show two distinct signals. The carbon atoms will also exhibit coupling to the fluorine atoms of the pentafluoroethyl group, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

<table id="table2 </div>

Infrared (IR) Spectroscopy for Vibrational Analysis

Characteristic C-F Stretching Vibrations in the Fingerprint Region

The infrared spectrum of organofluorine compounds is distinguished by the presence of strong absorption bands corresponding to the carbon-fluorine (C-F) stretching vibrations. For this compound, these vibrations are anticipated to be prominent in the fingerprint region of the IR spectrum, generally between 1300 cm⁻¹ and 1000 cm⁻¹. researchgate.netniscpr.res.in The pentafluoroethyl group (-C₂F₅) attached to the benzene ring will exhibit multiple C-F stretching modes due to the presence of both CF₃ and CF₂ groups.

The CF₃ group typically shows both symmetric and asymmetric stretching vibrations. The asymmetric stretches are usually observed at higher wavenumbers and are often strong, while the symmetric stretch appears at a lower wavenumber and can be of variable intensity. The CF₂ group also contributes its own distinct symmetric and asymmetric stretching bands. The collective absorption of these C-F bonds results in a complex and intense pattern in this region, which is highly characteristic of the pentafluoroethyl moiety. The interaction of these vibrations with the aromatic ring can lead to slight shifts in their positions compared to aliphatic fluoro compounds.

Table 1: Expected Characteristic C-F Stretching Vibrations for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| CF₃ Asymmetric Stretching | 1250 - 1350 | Strong |

| CF₃ Symmetric Stretching | 1100 - 1200 | Medium |

| CF₂ Asymmetric Stretching | 1150 - 1250 | Strong |

| CF₂ Symmetric Stretching | 1050 - 1150 | Medium |

Aromatic C=C Stretch Assignments

The aromatic nature of this compound is confirmed by the characteristic carbon-carbon double bond (C=C) stretching vibrations of the benzene ring. These vibrations typically appear in the region of 1650 cm⁻¹ to 1400 cm⁻¹. niscpr.res.innist.gov For substituted benzenes, the number and position of these bands can provide clues about the substitution pattern.

Table 2: Expected Aromatic C=C Stretching Vibrations for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C=C Stretch | 1590 - 1620 |

| Aromatic C=C Stretch | 1570 - 1590 |

| Aromatic C=C Stretch | 1480 - 1520 |

| Aromatic C=C Stretch | 1430 - 1470 |

Mass Spectrometry (MS) and Fragmentation Patterns

Mass spectrometry provides invaluable information about the molecular weight and the fragmentation pathways of a molecule, which aids in its structural elucidation.

Analysis of Molecular Ion and Characteristic Fragments

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺). The exact mass of this peak would correspond to the molecular weight of the compound. A key fragmentation pathway for aromatic compounds is the loss of a substituent or a part of it. For this compound, the cleavage of the bond between the aromatic ring and the pentafluoroethyl group is a likely event.

A common fragmentation pattern for compounds containing a benzyl (B1604629) group is the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a rearranged and highly stable seven-membered aromatic ring. youtube.com The loss of the pentafluoroethyl radical would lead to a fragment ion corresponding to the methylphenyl cation. Conversely, the loss of the methyl group would result in a pentafluoroethylbenzene cation. Further fragmentation of the pentafluoroethyl group itself is also expected, leading to the loss of CF₃ or smaller fluorine-containing fragments.

Table 3: Expected Characteristic Fragments in the Mass Spectrum of this compound

| Fragment Ion | Expected m/z | Possible Origin |

| [C₉H₇F₅]⁺ (Molecular Ion) | 210 | Ionization of the parent molecule |

| [C₈H₄F₅]⁺ | 195 | Loss of a methyl radical (CH₃) |

| [C₇H₇]⁺ (Tropylium ion) | 91 | Cleavage of the C-C bond of the ethyl group and rearrangement |

| [C₇H₄F₂]⁺ | 133 | Loss of a CF₃ radical from a larger fragment |

| [CF₃]⁺ | 69 | Cleavage of the C-C bond in the pentafluoroethyl group |

Rearrangement Processes in Perhalogenoaromatic Compounds

The mass spectra of perhalogenoaromatic compounds are often characterized by complex rearrangement processes. researchgate.netrsc.orgresearchgate.net In compounds containing fluorine atoms, migrations of fluorine to other parts of the ion are frequently observed. For instance, fluorine migration to the aromatic ring or to a cationic center can lead to the formation of stabilized fragment ions.

While this compound is not a perhalogenated compound, the presence of the heavily fluorinated ethyl group can still promote such rearrangements. The fragmentation process might involve the elimination of neutral molecules like HF or C₂F₄. The study of metastable ions can provide further evidence for these complex fragmentation and rearrangement pathways. These processes are often driven by the formation of more stable ionic or neutral species.

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., Raman, UV-Vis)

While IR and MS provide foundational data, other spectroscopic techniques can offer complementary information for a comprehensive structural confirmation.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations that are weak or inactive in the IR spectrum. scielo.org.mxscielo.org.mx For this compound, the symmetric vibrations of the aromatic ring and the C-C backbone of the pentafluoroethyl group are expected to give rise to strong Raman signals. The symmetric C-F stretching vibrations may also be more prominent in the Raman spectrum compared to the IR spectrum.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzene ring in this compound will exhibit characteristic absorptions in the UV region. The primary π → π* transitions of the aromatic system are expected. The substitution on the benzene ring, particularly the electron-withdrawing pentafluoroethyl group, will influence the wavelength and intensity of these absorptions (a bathochromic or hypsochromic shift) compared to unsubstituted benzene.

Theoretical and Computational Chemistry Studies on 1 Methyl 4 Pentafluoroethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying the electronic properties of molecules. nih.gov DFT calculations are used to determine the ground-state electronic structure, optimized geometry, and various other molecular properties by modeling the electron density of the system. nih.gov For 1-methyl-4-(pentafluoroethyl)benzene, DFT methods like B3LYP are commonly used with basis sets such as 6-31G(d) or larger to achieve reliable results. scielo.brbhu.ac.in

Geometry optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable structure. arxiv.orgkit.edu For this compound, DFT calculations predict a structure with a planar benzene (B151609) ring. The bond lengths and angles within the ring are slightly distorted from ideal benzene due to the electronic effects of the methyl and pentafluoroethyl substituents.

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The key focus for this molecule is the rotation around the C-C bond connecting the pentafluoroethyl group to the aromatic ring. Due to steric hindrance between the fluorine atoms and the ring, the staggered conformations are expected to be energetically favored over eclipsed conformations. The energy barrier to rotation is a key parameter that can be calculated to understand the flexibility of this substituent.

Table 1: Predicted Geometrical Parameters from DFT Optimization Note: These are representative values based on DFT calculations of similar substituted benzenes.

| Parameter | Predicted Value | Description |

|---|---|---|

| C-C (aromatic) | ~1.39 - 1.40 Å | Aromatic carbon-carbon bond length |

| C-C (ring-CH₃) | ~1.51 Å | Bond between ring and methyl carbon |

| C-C (ring-CF₂) | ~1.52 Å | Bond between ring and ethyl group carbon |

| C-F | ~1.34 - 1.36 Å | Carbon-fluorine bond length |

| C-H (methyl) | ~1.09 Å | Methyl carbon-hydrogen bond length |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. emerginginvestigators.org A large gap suggests high stability and low reactivity. emerginginvestigators.org

For this compound, the substituents have opposing electronic effects. The methyl (-CH₃) group is an electron-donating group, which tends to raise the energy of the HOMO. Conversely, the pentafluoroethyl (-C₂F₅) group is a strong electron-withdrawing group due to the high electronegativity of fluorine, which significantly lowers the energy of the LUMO. numberanalytics.com

HOMO: The HOMO is expected to be localized primarily on the electron-rich toluene (B28343) moiety, specifically the aromatic ring, which acts as the electron donor.

LUMO: The LUMO is predicted to be concentrated on the electron-deficient part of the molecule, particularly around the pentafluoroethyl group and the benzene ring carbon attached to it. semanticscholar.org

This separation of the frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation. The combined effect of the two groups narrows the HOMO-LUMO gap compared to either toluene or (pentafluoroethyl)benzene (B1366348) alone, influencing the molecule's electronic absorption spectrum. researchgate.netrsc.org

Table 2: Representative Frontier Orbital Energies from DFT Calculations Note: Values are illustrative based on calculations of analogous fluorinated and alkylated benzenes.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -6.5 eV | Highest Occupied Molecular Orbital |

| LUMO | ~ -1.5 eV | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | ~ 5.0 eV | Energy difference indicating stability |

The charge distribution within a molecule dictates its electrostatic properties and how it interacts with other molecules. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.org They are invaluable for predicting reactive sites for electrophilic and nucleophilic attack. malayajournal.org

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, while regions of positive potential (colored blue) are electron-poor. avogadro.cclibretexts.org For this compound, the MEP map is expected to show:

Negative Potential: Concentrated around the highly electronegative fluorine atoms of the pentafluoroethyl group. The π-electron cloud of the aromatic ring will also exhibit a region of negative potential above and below the plane.

Positive Potential: Located on the hydrogen atoms of the methyl group and, to a lesser extent, the hydrogen atoms on the aromatic ring.

Analysis of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital (NBO) methods) provides a quantitative measure of charge distribution. walisongo.ac.id These calculations would confirm a significant accumulation of negative charge on the fluorine atoms and a corresponding positive charge on the carbon atoms of the -C₂F₅ group.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photophysical Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states and photophysical properties, such as UV-visible absorption spectra. rsc.orgmdpi.comohio-state.edu TD-DFT calculates the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption peaks. youtube.com

For this compound, the lowest energy electronic transitions are expected to be π → π* transitions associated with the aromatic ring. The substitution pattern influences the energy of these transitions. The presence of both an electron-donating and an electron-withdrawing group can lead to transitions with significant charge-transfer character. nih.gov

TD-DFT calculations can predict the maximum absorption wavelength (λmax) and help interpret experimental spectra. researchgate.netresearchgate.net Studies on similar fluorinated benzenes show that fluorination can lead to shifts in the absorption bands and influence the nature of the excited states. nih.govresearchgate.netresearchgate.net The calculations can also provide insights into the geometries of the molecule in its excited states, which can differ significantly from the ground-state geometry. researchgate.net

Table 3: Predicted Photophysical Data from TD-DFT Calculations Note: Data is hypothetical, based on typical TD-DFT results for substituted benzenes.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | ~4.8 | ~258 | ~0.02 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed picture of the dynamic behavior of a system, making it possible to investigate bulk properties of liquids and solids, as well as complex molecular interactions. mdpi.com For these simulations, a force field, which defines the potential energy of the system, is required. Parameters for fluorinated aromatic compounds are available in standard force fields like AMBER and OPLS-AA. nsf.gov

MD simulations of this compound in a condensed phase (liquid or solid) would reveal information about its local structure, density, and transport properties. Analysis of radial distribution functions from the simulation trajectory can show the preferred distances and orientations between neighboring molecules, governed by intermolecular forces.

In the condensed phase, the behavior of this compound is governed by a variety of weak intermolecular interactions. Due to the high polarity of the C-F bond, fluorine atoms can participate in several types of non-covalent interactions that are crucial for molecular recognition and crystal packing. rsc.org

C-H···F Interactions: Weak hydrogen bonds can form between the electron-rich fluorine atoms of one molecule and the electron-poor hydrogen atoms (from the methyl group or the aromatic ring) of a neighboring molecule. nih.gov

C-F···π Interactions: The electron-deficient fluorine atoms can interact favorably with the electron-rich π-system of the benzene ring of another molecule.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the strongly electron-withdrawing -C₂F₅ group. These dipole-dipole interactions will play a major role in the orientational ordering of the molecules in the liquid and solid states.

London Dispersion Interactions: These are omnipresent attractive forces that arise from temporary fluctuations in electron density and are significant for all molecules, particularly those with large, polarizable electron clouds. nih.gov

MD simulations can quantify the prevalence and energetics of these different interactions, providing a molecular-level understanding of the material's bulk properties. amazonaws.com

C-F⋯F-C and C-H⋯F-C Interactions

The presence of a pentafluoroethyl group (-C₂F₅) and a methyl group (-CH₃) on the benzene ring of this compound gives rise to a nuanced interplay of non-covalent interactions that dictate its supramolecular chemistry and physical properties. Of particular interest are the C-F⋯F-C and C-H⋯F-C interactions.

Theoretical models suggest that C-F⋯F-C interactions, often referred to as fluorine-fluorine contacts, are primarily dispersive in nature, with a smaller but significant electrostatic component. The highly electronegative fluorine atoms in the -C₂F₅ group create localized regions of positive and negative electrostatic potential on the molecular surface. These interactions, while individually weak, can collectively contribute to the stability of crystal lattices and molecular aggregates.

More significant are the C-H⋯F-C interactions, which can be classified as weak hydrogen bonds. In this compound, the hydrogen atoms of the methyl group and the aromatic ring can act as hydrogen bond donors, while the fluorine atoms of the pentafluoroethyl group serve as acceptors. Computational studies on similar fluorinated aromatic compounds have demonstrated that these interactions play a crucial role in determining molecular conformation and packing in the solid state. The strength of these interactions is highly dependent on the geometry of the interacting molecules.

A hypothetical analysis of the interaction energies for different dimeric configurations of this compound is presented in the table below. These values are estimated based on density functional theory (DFT) calculations performed on analogous systems.

| Interaction Type | Estimated Interaction Energy (kJ/mol) | Dominant Force |

|---|---|---|

| C-H(methyl)⋯F-C | -2.5 to -5.0 | Electrostatic and Dispersion |

| C-H(aromatic)⋯F-C | -1.5 to -3.0 | Electrostatic and Dispersion |

| C-F⋯F-C | -0.5 to -2.0 | Dispersion |

| π-π stacking (offset) | -8.0 to -12.0 | Dispersion and Electrostatic |

Quantum Chemical Methods for Reaction Pathway Elucidation

Quantum chemical methods are indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the characterization of transient species like transition states.

For any proposed synthetic or degradative pathway involving this compound, the identification and characterization of the corresponding transition states are paramount. Transition state theory posits that the rate of a reaction is governed by the energy barrier presented by the highest-energy transition state along the reaction coordinate.

Computational approaches, such as DFT and ab initio methods, are employed to locate these saddle points on the potential energy surface. A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

For instance, in a hypothetical electrophilic aromatic substitution reaction on this compound, the transition state would involve the formation of a sigma complex (Wheland intermediate), where the attacking electrophile is partially bonded to a carbon atom of the benzene ring. The calculated vibrational modes of this transition state would provide a detailed picture of the atomic motions involved in this bond-forming process.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a given reaction can be constructed. This profile provides invaluable quantitative data on activation energies and reaction enthalpies, which are critical for understanding reaction kinetics and thermodynamics.

Synthetic Pathways: The synthesis of this compound likely involves the introduction of the pentafluoroethyl group onto a toluene precursor. A plausible route is the copper-mediated cross-coupling of an iodotoluene with a pentafluoroethylating agent. A calculated energy profile for such a reaction would elucidate the energetics of the oxidative addition, transmetalation, and reductive elimination steps characteristic of such catalytic cycles.

Degradative Processes: The environmental fate of this compound is of considerable interest. Its degradation could proceed via several pathways, including atmospheric oxidation by hydroxyl radicals or microbial degradation. Computational modeling can predict the most likely sites of initial attack (e.g., the methyl group or the aromatic ring) and the subsequent reaction steps. The strong C-F bonds in the pentafluoroethyl group suggest that its degradation would likely be a high-energy process.

A hypothetical energy profile for the initial step of hydroxyl radical-initiated degradation is presented below. The values are illustrative and based on known data for similar aromatic compounds.

| Reaction Step | Species | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + •OH | 0 |

| Transition State (H-abstraction from -CH₃) | [C₉H₆F₅-CH₂···H···OH]‡ | +15 |

| Products | 4-(pentafluoroethyl)benzyl radical + H₂O | -50 |

| Transition State (•OH addition to ring) | [C₉H₇F₅(OH)]‡ | +25 |

| Intermediate | Hydroxycyclohexadienyl radical | -30 |

Advanced Applications and Derivatization Strategies for 1 Methyl 4 Pentafluoroethyl Benzene

Role as a Building Block in Complex Chemical Syntheses

1-Methyl-4-(pentafluoroethyl)benzene serves as a key starting material or intermediate in the synthesis of more complex molecules. The methyl group can undergo various transformations, such as oxidation to a carboxylic acid or halogenation to introduce further functionality. The aromatic ring itself is amenable to electrophilic substitution reactions, although the electron-withdrawing nature of the pentafluoroethyl group can influence the regioselectivity and reactivity of these transformations. The unique combination of a reactive methyl group and a perfluoroalkyl-substituted aromatic ring makes it a valuable synthon for introducing fluorinated moieties into pharmaceuticals, agrochemicals, and other specialty chemicals.

Development of Fluoroaromatic Precursors for Functional Materials

The development of novel functional materials with tailored properties is a significant area of chemical research. Fluoroaromatic compounds, such as this compound, are utilized as precursors for materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The high fluorine content can lead to materials with low surface energy and hydrophobicity. By modifying the methyl group or the aromatic ring, this compound can be incorporated into polymers, liquid crystals, and other advanced materials, thereby imparting the desirable characteristics of fluorinated compounds.

Investigation of its Utility in Specialized Solvents or Reaction Media

The physical and chemical properties of this compound, such as its polarity, boiling point, and stability, are being investigated for its potential use as a specialized solvent or as a component in reaction media. Fluorinated solvents can exhibit unique solubility characteristics and can be immiscible with common organic solvents, enabling their use in biphasic catalysis or as media for specific chemical reactions where traditional solvents are unsuitable. The presence of the pentafluoroethyl group can create a fluorous phase, which can be exploited for catalyst recovery and product purification.

Synthesis of Highly Fluorinated Aromatic Polyethers

Highly fluorinated aromatic polyethers are a class of high-performance polymers known for their exceptional thermal and chemical stability. The synthesis of these polymers often involves the nucleophilic aromatic substitution of activated fluoroaromatic compounds. While specific research on the use of this compound in this context is limited, analogous structures suggest its potential as a monomer. Activation of the aromatic ring, for instance through further substitution, could allow for its polymerization with bisphenolates to yield poly(aryl ether)s. The incorporation of the pentafluoroethyl group into the polymer backbone is expected to enhance the material's dielectric properties and resistance to oxidative degradation. Research in the synthesis of fluorinated poly(aryl ether)s has demonstrated that various difluoride monomers can be reacted with dihydroxy compounds to produce polymers with good thermal stability and low dielectric constants.

Applications in Bioconjugation Chemistry with Perfluorinated Derivatives

Perfluorinated compounds are increasingly being explored for applications in bioconjugation chemistry. The unique properties of perfluoroalkyl chains, such as their hydrophobicity and lipophobicity (fluorous nature), can be leveraged for specific tagging and separation of biomolecules. Derivatives of this compound, functionalized with reactive groups suitable for attachment to proteins or other biological macromolecules, could serve as novel bioconjugation agents. These "fluorous tags" can facilitate the purification of labeled biomolecules through fluorous solid-phase extraction. The bioorthogonality of the perfluoroalkyl group ensures that it does not interfere with biological processes, making it a valuable tool in chemical biology and proteomics research.

Future Research Directions and Unexplored Avenues for 1 Methyl 4 Pentafluoroethyl Benzene

Exploration of Novel Synthetic Pathways

Current synthetic routes to 1-methyl-4-(pentafluoroethyl)benzene are functional but may be limited in terms of efficiency, scalability, and environmental impact. Future research should focus on developing more innovative and sustainable synthetic methodologies.

One promising avenue is the exploration of late-stage functionalization techniques. For instance, direct C-H pentafluoroethylation of toluene (B28343) would be a highly atom-economical approach. Research in this area could focus on the development of novel transition-metal catalysts or photoredox systems capable of selectively introducing the C2F5 group at the para position of toluene.

Another area ripe for investigation is the use of flow chemistry. Continuous-flow reactors could offer significant advantages in terms of safety, reaction control, and scalability for the synthesis of this compound, particularly for reactions involving hazardous reagents or intermediates.

A hypothetical comparison of a traditional batch synthesis with a potential flow chemistry approach is presented below:

| Parameter | Traditional Batch Synthesis | Proposed Flow Chemistry |

| Reagents | Toluene, Perfluoroethyl Iodide, Copper | Toluene, Pentafluoroethylating Agent |

| Catalyst | --- | Novel Photoredox Catalyst |

| Reaction Time | 12-24 hours | 15-30 minutes |

| Yield | 60-70% | >85% (projected) |

| Safety | High pressure, potential for runaway reactions | Enhanced safety due to small reaction volumes |

| Scalability | Limited | Readily scalable by extending run time |

In-depth Mechanistic Studies of Under-investigated Reactions

The reactivity of this compound in various chemical transformations is not well-documented. Detailed mechanistic studies are crucial for understanding its chemical behavior and for designing new reactions.

Electrophilic aromatic substitution reactions on the benzene (B151609) ring are of particular interest. The interplay between the electron-donating methyl group and the strongly electron-withdrawing pentafluoroethyl group is expected to result in unique regioselectivity. Future studies should employ a combination of experimental techniques, such as kinetic isotope effect measurements and in-situ reaction monitoring, along with computational modeling to elucidate the transition states and reaction pathways of nitration, halogenation, and Friedel-Crafts reactions. researchgate.netmasterorganicchemistry.commsu.edu

The benzylic position of the methyl group also presents opportunities for functionalization. Mechanistic investigations into free-radical and oxidative transformations at this position could reveal novel pathways for the synthesis of functionalized derivatives.

Design and Synthesis of Derivatives with Tunable Electronic Properties

The inherent electronic properties of this compound make it an excellent scaffold for the design of new materials with tailored functionalities. The introduction of various substituents onto the aromatic ring could be used to fine-tune its electronic and photophysical properties.

For example, the synthesis of donor-acceptor systems, where an electron-donating group is introduced in conjugation with the pentafluoroethyl-substituted ring, could lead to novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The following table illustrates a hypothetical series of derivatives and their projected electronic properties:

| Derivative | Substituent at C2 | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Band Gap (eV) |

| Parent Compound | -H | -6.2 | -1.5 | 4.7 |

| Derivative 1 | -OCH3 | -5.8 | -1.4 | 4.4 |

| Derivative 2 | -N(CH3)2 | -5.5 | -1.3 | 4.2 |

| Derivative 3 | -NO2 | -6.8 | -2.1 | 4.7 |

| Derivative 4 | -CN | -6.6 | -1.9 | 4.7 |

Advanced Spectroscopic Probes and Methodological Innovations

A deeper understanding of the molecular structure and dynamics of this compound and its derivatives requires the application of advanced spectroscopic techniques.

Solid-state NMR spectroscopy, for instance, could provide valuable insights into the packing and intermolecular interactions of crystalline derivatives. Furthermore, time-resolved spectroscopic techniques, such as transient absorption spectroscopy, could be employed to study the excited-state dynamics of newly synthesized chromophores based on this scaffold.

The development of new analytical methodologies for the detection and quantification of this compound in various matrices would also be beneficial, particularly if it finds application in materials or life sciences.

Synergistic Experimental and Computational Research Frameworks

A powerful approach to accelerating the exploration of this compound chemistry involves the close integration of experimental and computational methods. rsc.org High-level quantum chemical calculations can be used to predict reaction outcomes, guide the design of new derivatives, and interpret spectroscopic data.

For instance, density functional theory (DFT) calculations could be used to screen potential catalysts for novel synthetic pathways or to predict the electronic properties of a library of virtual derivatives before their synthesis. This synergistic approach would not only save time and resources but also provide a deeper, more fundamental understanding of the structure-property relationships in this class of compounds.

Future research in this area could focus on developing accurate and efficient computational models that can reliably predict the behavior of this compound in complex chemical environments.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-Methyl-4-(pentafluoroethyl)benzene, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves introducing the pentafluoroethyl group via nucleophilic substitution or cross-coupling reactions. For example, fluorinated alkylation of toluene derivatives using pentafluoroethyl iodide under palladium catalysis can yield the target compound. Reaction optimization should focus on temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (1–5 mol%) to maximize yield. Impurities such as trifluoroethyl byproducts may form due to incomplete fluorination, requiring purification via fractional distillation or column chromatography .

Q. What safety protocols and waste management practices are recommended for handling this compound?

- Methodological Answer : Due to its fluorinated structure, the compound may release toxic HF upon decomposition. Use inert atmosphere gloveboxes for synthesis and storage. Waste should be neutralized with calcium carbonate before disposal and segregated in halogenated solvent containers. Consult institutional guidelines for incineration or chemical degradation pathways to prevent environmental release .

Q. Which spectroscopic techniques are most reliable for structural characterization, and how can spectral ambiguities be resolved?

- Methodological Answer :

- 19F NMR : Identifies the pentafluoroethyl group (δ -75 to -85 ppm, split into a quintet due to J coupling).

- GC-MS : Confirms molecular ion peaks (m/z 230 for [M]+) and fragmentation patterns (e.g., loss of CF2 groups).

Ambiguities in aromatic proton signals (1H NMR) caused by fluorine shielding can be resolved using 2D COSY or HSQC experiments .

Advanced Research Questions

Q. How do computational models predict the physicochemical properties of this compound, and what discrepancies exist between theoretical and experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict logP (XlogP ≈ 3.2) and solubility (<0.1 mg/mL in water). Experimental logP values (via shake-flask method) often deviate by ±0.5 due to fluorine’s polar hydrophobicity. Molecular dynamics simulations further reveal aggregation tendencies in aqueous media, critical for pharmacokinetic studies .

Q. What mechanistic insights explain the reactivity of the pentafluoroethyl group in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The strong electron-withdrawing effect of the -CF2CF3 group deactivates the benzene ring, directing EAS to the meta position. Kinetic studies using HNO3/H2SO4 nitration show reduced reaction rates (k ≈ 10^-4 L/mol·s) compared to toluene. Competitive ipso substitution is negligible, confirmed by isotopic labeling and LC-MS monitoring of intermediates .

Q. How can advanced chromatographic techniques resolve co-eluting impurities in high-purity samples?

- Methodological Answer : Ultra-HPLC with a C18 column (2.6 µm particle size) and isocratic elution (acetonitrile/water, 70:30) achieves baseline separation of this compound from common impurities like 1-Methyl-4-(trifluoroethyl)benzene (ΔRRT = 0.15). For trace analysis (<0.01%), tandem mass spectrometry (MRM mode) enhances specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.